Benzimidazo[2,1-a]isoquinoline

Anticancer DNA intercalation Structure-activity relationship

Benzimidazo[2,1-a]isoquinoline is a heterotetracyclic compound formed by the fusion of benzimidazole and isoquinoline ring systems, recognized as a privileged scaffold in medicinal chemistry capable of engaging multiple biological targets with high affinity. This core architecture is found in bioactive molecules that function as topoisomerase I poisons, cyclic AMP-dependent protein kinase (PKA) inhibitors, K⁺ flux modulators, and aryl hydrocarbon receptor (AhR) ligands.

Molecular Formula C15H10N2
Molecular Weight 218.25 g/mol
Cat. No. B1203507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzimidazo[2,1-a]isoquinoline
Synonymsenzimidazo(2,1-a)isoquinoline
BIIQ cpd
Molecular FormulaC15H10N2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN3C2=NC4=CC=CC=C43
InChIInChI=1S/C15H10N2/c1-2-6-12-11(5-1)9-10-17-14-8-4-3-7-13(14)16-15(12)17/h1-10H
InChIKeySYUVJSJBRJSPLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzimidazo[2,1-a]isoquinoline: A Tetracyclic Privileged Scaffold for DNA-Targeted and AhR-Directed Drug Discovery Procurement


Benzimidazo[2,1-a]isoquinoline is a heterotetracyclic compound formed by the fusion of benzimidazole and isoquinoline ring systems, recognized as a privileged scaffold in medicinal chemistry capable of engaging multiple biological targets with high affinity [1]. This core architecture is found in bioactive molecules that function as topoisomerase I poisons, cyclic AMP-dependent protein kinase (PKA) inhibitors, K⁺ flux modulators, and aryl hydrocarbon receptor (AhR) ligands [1] [2]. Its structural resemblance to the ellipticine alkaloid family underpins its DNA-intercalative potential and anticancer activity, making it a versatile starting point for structure-activity relationship (SAR) exploration across oncology, immunology, and agrochemical research programs [3].

Why Benzimidazo[2,1-a]isoquinoline Cannot Be Replaced by Generic Imidazo[2,1-a]isoquinoline or Pyrido-Fused Analogs in Procurement Specifications


Scientific procurement of benzimidazo[2,1-a]isoquinoline-based tools requires precise specification because the benzimidazole-isoquinoline fusion creates a chromophore and electronic architecture distinct from the closely related imidazo[2,1-a]isoquinoline (lacking the fused benzene ring) and pyrido[3′,2′:4,5]imidazo[2,1-a]isoquinoline (bearing an additional pyridine nitrogen) systems [1] [2]. The extra nitrogen atom in the pyrido-fused analog alters both DNA intercalation geometry and electrostatic surface potential, directly impacting the pharmacophore requirements for topoisomerase poisoning [1]. Within the benzimidazo[2,1-a]isoquinoline class itself, the position of carboxamide side-chain attachment produces a binary outcome: 6-substituted carboxamides are inactive (IC₅₀ > 10 μM), while 1- and 11-substituted congeners achieve sub-micromolar cytotoxicity, a positional SAR that does not extrapolate from tri- or tetracyclic carboxamide series in other chemotypes [2].

Quantitative Differentiation Evidence for Benzimidazo[2,1-a]isoquinoline Derivatives Versus Structural Analogs


Positional Carboxamide SAR: 1-Carboxamide Benzimidazo[2,1-a]isoquinoline vs. 6-Carboxamide and Pyrido-Fused Analogs in Cytotoxicity and In Vivo Tumor Models

In a systematic positional scan of carboxamide side chains on the benzimidazo[2,1-a]isoquinoline tetracyclic core, the 1-carboxamide derivative demonstrated IC₅₀ values below 1 μM across a cultured cell line panel, while the corresponding 6-carboxamide regioisomer was completely inactive [1]. This stark positional dependency is not observed to the same extent in the imidazo[2,1-a]isoquinoline PAF antagonist series or the pyrido-fused analogs. The most potent 1-carboxamide benzimidazo[2,1-a]isoquinoline achieved a 12-day tumor growth delay in the murine s.c. colon 38 xenograft model, providing in vivo validation that is absent from the pyrido-fused sub-series [1].

Anticancer DNA intercalation Structure-activity relationship Colon 38 xenograft

AhR Agonist Potency of 10-Cl-BBQ vs. Parent BBQ and 4,11-Dichloro-BBQ in Competitive Binding and Treg Induction Assays

Within the benzimidazoisoquinoline (BBQ) sub-family, 10-Cl-BBQ (10-chloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one) exhibits an AhR competitive binding IC₅₀ of 2.6 nM [1]. Structure-activity studies across BBQ analogues revealed that unsubstituted BBQ and 4,11-dichloro-BBQ retain AhR activation capacity but with reduced potency relative to the 10-chloro substitution pattern, while other halogen or substituent positional variants showed diminished or negligible receptor activation at equivalent concentrations [2]. At the functional level, 10-Cl-BBQ treatment of alloactivated donor CD4⁺ T cells at 10 mg/kg induced the highest percentage of AhR-dependent Tregs among the BBQ analogues tested in a murine graft-versus-host disease model, with statistically significant differences between analogues [2].

Aryl hydrocarbon receptor Immunology Treg induction Graft-versus-host disease

Positional AhR Agonist Selectivity: 11-Cl-BBQ as a Select Modulator of AhR-Regulated Transcription vs. 10-Cl-BBQ as a Pan-Agonist in Lung Cancer Models

The regioisomeric pair 10-Cl-BBQ and 11-Cl-BBQ (11-chloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one) demonstrates that chlorine position alone fundamentally alters AhR pharmacology. While 10-Cl-BBQ acts as a broad AhR agonist driving Treg induction, 11-Cl-BBQ functions as a select modulator of AhR-regulated transcription, suppressing lung cancer cell proliferation via activation of p53 and p27ᴷⁱᵖ¹ with potent and sustained G1 phase cell cycle arrest [1]. The anti-proliferative effect of 11-Cl-BBQ is fully AhR-dependent, as demonstrated by complete loss of activity in AhR-knockout lung cancer cells [1]. This context-dependent pharmacology is not achievable with the clinically investigated imidazo[2,1-a]isoquinoline PAF antagonist SDZ 62-434, which operates through an entirely different receptor target [2].

AhR modulator Lung cancer Cell cycle arrest p53 activation

Topoisomerase I Poison Intellectual Property Coverage of Benzimidazo[2,1-a]isoquinolines vs. Imidazo[2,1-a]isoquinoline PAF Antagonists for Oncology Programs

U.S. Patent disclosures (Rutgers Docket # 00-0000-0) explicitly cover substituted benzimidazo[2,1-a]isoquinolines, 5,6-dihydrobenzimidazo[2,1-a]isoquinolines, and benzimidazoles as mammalian topoisomerase I poisons, with associated exclusive licensing agreements for commercial development [1]. Earlier screening efforts demonstrated that benzimidazo[2,1-a]isoquinolines inhibit topoisomerase II, and subsequent development pivoted to topoisomerase I as the primary molecular target, distinguishing this scaffold from the PAF receptor-targeting imidazo[2,1-a]isoquinolines such as SDZ 62-434 and the non-charged PAF antagonist series [2] [3]. The benzimidazole-isoquinoline fusion thus occupies a distinct IP and mechanistic niche at the DNA-topoisomerase interface, whereas imidazo[2,1-a]isoquinolines were developed primarily as PAF receptor antagonists with incidental antiproliferative activity [3].

Topoisomerase I DNA damage Intellectual property Oncology

Fungicidal Activity of Electrochemically Derived 5-Trifluoroethyl Dihydrobenzimidazo[2,1-a]isoquinolines: Agricultural Chemistry Niche Absent from Imidazo[2,1-a]isoquinoline and Pyrido-Fused Series

Electrochemical radical relay synthesis of 5-(2,2,2-trifluoroethyl)-dihydrobenzimidazo[2,1-a]isoquinolines yielded heterocycles displaying good fungicidal activities, particularly against Botrytis species [1]. This agrochemical application profile is absent from both the imidazo[2,1-a]isoquinoline series (developed as PAF antagonists and anticancer agents) and the pyrido-fused isoquinoline series (investigated solely for anticancer activity) [2]. The pendent unactivated alkene radical relay methodology further enables incorporation of diverse fluoroalkyl groups at the 5-position without external oxidants, an operational advantage for scale-up synthesis [1].

Fungicide Agrochemical Botrytis Electrosynthesis

Fluorescent Labeling Sensitivity: 7H-Benz[de]benzimidazo[2,1-a]isoquinoline-7-one Derivatives vs. Commercial Fluorophores for Sub-Femtomole Analyte Detection

The 7H-benz[de]benzimidazo[2,1-a]isoquinoline-7-one fluorophore, when functionalized with a 4-(2-aminoethylamino) substituent, enables fluorescent labeling of carnitine with a detection limit of approximately 12 fmol (S/N > 3) [1]. The chiral variant (R)-4-(2-hydroxy-1-phenylethylamino)-7H-benzo[de]benzoimidazo[2,1-a]isoquinolin-7-one achieved detection of Naproxen at approximately 5 fmol with baseline HPLC separation of diastereomers [2]. This benzimidazo[2,1-a]isoquinoline-derived fluorophore family (excitation λ 453–454 nm, emission λ 508 nm in acetonitrile) offers a structurally distinct alternative to rhodamine-B- and pyrromethene-BF₂-based labeling reagents, which operate at longer wavelengths (λₑₘ 518–580 nm) and may exhibit different analyte selectivity profiles [2].

Fluorescent labeling Analytical chemistry Carnitine detection Chiral separation

Validated Research and Industrial Application Scenarios for Benzimidazo[2,1-a]isoquinoline Procurement


DNA-Targeted Anticancer Lead Optimization Requiring Position-Dependent Carboxamide SAR and In Vivo Proof-of-Concept

Medicinal chemistry teams optimizing DNA-intercalating topoisomerase poisons should procure 1- or 11-carboxamide benzimidazo[2,1-a]isoquinoline intermediates, not 6-carboxamide or pyrido-fused analogs, based on the established positional SAR where 1- and 11-substitution yields IC₅₀ < 1 μM cytotoxicity, while 6-substitution abolishes activity [1]. The demonstrated 12-day tumor growth delay in the colon 38 xenograft model provides in vivo validation specific to the benzimidazo[2,1-a]isoquinoline 1-carboxamide sub-series [1].

AhR-Targeted Immunotherapy with Treg Induction for Graft-Versus-Host Disease Prevention

Immunology programs developing AhR-dependent Treg-inducing therapies should specify 10-Cl-BBQ (AhR IC₅₀ = 2.6 nM) over unsubstituted BBQ or 4,11-dichloro-BBQ based on the SAR demonstrating maximal Treg induction with the 10-chloro substitution pattern at 10 mg/kg oral dosing in the murine GVHD model [2]. The rapid metabolism (t₁/₂ ~ 2 h) enables repeated dosing without T-cell toxicity, a pharmacokinetic feature integral to the BBQ scaffold class [2].

AhR-Modulated Lung Cancer Therapy with p53-Dependent Cell Cycle Arrest

Oncology groups pursuing AhR-mediated antiproliferative mechanisms with tumor suppressor activation (p53/p27ᴷⁱᵖ¹) should procure 11-Cl-BBQ rather than 10-Cl-BBQ, as the 11-chloro regioisomer uniquely drives G1 phase cell cycle arrest through AhR-dependent transcriptional modulation in lung cancer cells, an activity that is fully abrogated in AhR-knockout models [3]. This positional selectivity within the same benzimidazo[2,1-a]isoquinoline core demonstrates why procurement must specify the exact regioisomer.

Agrochemical Fungicide Discovery Targeting Botrytis with Electrochemically Accessible Fluoroalkyl Derivatives

Agrochemical R&D programs developing Botrytis-active fungicides should source 5-trifluoroethyl dihydrobenzimidazo[2,1-a]isoquinolines synthesized via electrochemical radical relay methodology, which provides exogenous-oxidant-free access to fluoroalkyl derivatives with demonstrated fungicidal activity [4]. This agrochemical application space is exclusive to the dihydrobenzimidazo[2,1-a]isoquinoline series and absent from the imidazo[2,1-a]isoquinoline PAF antagonist chemotype and the pyrido-fused analog family [1].

Quote Request

Request a Quote for Benzimidazo[2,1-a]isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.